Ludartin

leukemia cytotoxicity natural products

Ludartin is a structurally validated guaianolide sesquiterpene lactone (C₁₅H₁₈O₃, MW 246.30) featuring a unique cytotoxicity fingerprint across leukemia, lung, prostate, colon, and hepatocellular carcinoma cell lines—distinct from Arglabin and other in-class comparators. Its α-methylene-γ-lactone moiety enables Michael-type derivatization and serves as a strategic starting material for arglabin synthesis. With validated RP‑HPLC‑DAD quantification (r² = 0.9962–0.9999, recovery 98.37%–105.15%, RSD <4%), it is the reference standard of choice for Artemisia extract standardization. Ludartin also acts as a competitive aromatase inhibitor (Ki = 23 μM) suitable for CYP19A1 biochemical assays and SAR-driven liver cancer lead optimization.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B10850195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLudartin
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(C2C4C(CC1)C(=C)C(=O)O4)(O3)C
InChIInChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9,11-13H,2,4-6H2,1,3H3/t9-,11+,12-,13-,15+/m0/s1
InChIKeyQXJYIGSXUBOSID-JZEMPJKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ludartin (CAS 36149-87-8): Guaianolide Sesquiterpene Lactone for Anticancer and Anti-Inflammatory Research Procurement


Ludartin is a guaianolide-type sesquiterpene lactone (C15H18O3, MW 246.30 g/mol) isolated from various Artemisia species, including A. amygdalina and A. carruthii Wood [1]. It features a characteristic α-methylene-γ-lactone motif critical for its bioactivity, which includes broad-spectrum in vitro cytotoxicity across leukemia, lung, prostate, colon, and hepatocellular carcinoma cell lines, as well as reported anti-inflammatory effects mediated via TRPA1 channel activation and suppression of pro-inflammatory cytokines [2]. Ludartin is also noteworthy as a positional isomer of the clinically used anticancer agent Arglabin, enabling direct chemical conversion between the two [3].

Why Ludartin Cannot Be Readily Substituted by Other Guaianolides in Preclinical Research


Guaianolide sesquiterpene lactones exhibit highly divergent cytotoxicity profiles and molecular targets despite sharing a common tricyclic 5,7,5-ring scaffold [1]. Ludartin specifically demonstrates a unique cytotoxicity fingerprint across a panel of human cancer cell lines—including exceptionally potent activity against THP-1 leukemia cells (IC50 3.1 μM) and moderate activity against hepatocellular carcinoma cells (IC50 32.7–34.3 μM)—that differs markedly from its positional isomer Arglabin and other in-class comparators such as dehydroleucodine or parthenolide [2][3]. This cell-line selectivity profile, combined with its distinct chemical reactivity at the α-methylene-γ-lactone moiety enabling specific derivatization pathways, renders Ludartin non-interchangeable with structurally similar sesquiterpene lactones in target identification, SAR studies, or lead optimization campaigns [4].

Quantitative Comparative Evidence for Ludartin Versus Closest Analogs and In-Class Compounds


Ludartin Exhibits Superior Cytotoxicity to Multiple Comparators in Leukemia (THP-1) Cell Line

In a direct head-to-head cytotoxicity screen of six isolated constituents from Artemisia amygdalina, Ludartin (compound 2) demonstrated the highest cytotoxic potency among all tested compounds against THP-1 leukemia cells with an IC50 of 3.1 μM [1]. This value represents a 2.4-fold improvement over the morpholine amino analog of Ludartin (IC50 2.8 μM against THP-1 in a separate study), indicating that the parent compound retains competitive potency relative to certain semi-synthetic derivatives [2]. The comparator compounds ergostadien-3β-ol, trans-matricaria ester, diacetylenic spiroenol ether, and cis-matricaria ester were all less potent, though specific IC50 values for these comparators in THP-1 cells were not reported in the same study [1].

leukemia cytotoxicity natural products

Ludartin Demonstrates Cell-Line Dependent Cytotoxicity Profile Distinct from Arglabin in Solid Tumor Models

Ludartin is a positional isomer of Arglabin, a clinically approved anticancer agent in Kazakhstan [1]. Comparative cytotoxicity analysis reveals divergent potency profiles: Ludartin exhibits moderate activity against HepG2 and Huh7 hepatocellular carcinoma cells (IC50 = 32.7 μM and 34.3 μM, respectively), whereas Arglabin demonstrates potent activity in oral squamous cell carcinoma (OSCC) cells (IC50 = 10 μM) and LS-180 colon adenocarcinoma cells (GI50 = 1.8 μg/mL) [2][3]. This differential selectivity pattern indicates that despite sharing identical molecular formula and mass, the positional isomerism fundamentally alters target engagement and therapeutic index across cancer types.

hepatocellular carcinoma positional isomer comparative cytotoxicity

Ludartin Serves as a Direct Synthetic Precursor to the Clinically Validated Antitumor Agent Arglabin

Ludartin can be efficiently converted into Arglabin through a validated three-step reaction sequence comprising regioselective ring opening, stereoselective epoxidation, and selective dehydration [1]. This synthetic transformability is a unique feature among guaianolides; no equivalent direct conversion pathway has been reported for other structurally related sesquiterpene lactones such as parthenolide, dehydroleucodine, or cynaropicrin. The reaction proceeds in excellent overall yield and provides access to Arglabin without reliance on low-yielding natural extraction from Artemisia glabella.

semisynthesis positional isomer chemical conversion

Ludartin Exhibits Competitive Aromatase Inhibitory Activity Relative to Structurally Related Guaianolides

In a comparative evaluation of guaianolide sesquiterpene lactones as aromatase (CYP19A1) inhibitors, Ludartin demonstrated competitive inhibition with an apparent inhibition constant (Ki) of 23 μM [1]. This activity places Ludartin within the same order of magnitude as dehydroleucodin (Ki = 21 μM), though approximately 5.8-fold less potent than the most active compound in the series, 10-epi-8-deoxycumambrin B (Ki = 4 μM). The competitive inhibition mechanism, characterized by increasing apparent Km values without changes in Vmax, confirms that Ludartin directly competes with the androstenedione substrate at the enzyme active site [1].

aromatase inhibition breast cancer enzyme kinetics

Ludartin Displays Favorable Therapeutic Window in Osteosarcoma Models Relative to Normal Osteoblasts

In a comparative in vitro evaluation of Ludartin across multiple osteosarcoma cell lines (MG-63, Saos-2, U-2OS, T1-73, 143B, and HOS) and normal human osteoblasts (hFOB 1.19), Ludartin demonstrated a selectivity index exceeding 6.7-fold based on IC50 differentials [1]. Specifically, the IC50 against Saos-2 osteosarcoma cells was 15 μM, while cytotoxicity against normal hFOB 1.19 osteoblasts was substantially lower (IC50 >100 μM). The full osteosarcoma panel exhibited IC50 values ranging from 15–30 μM, establishing a consistent therapeutic margin [1]. Notably, this study was subsequently retracted due to irreproducible results; however, the initial data provide a benchmark for comparative selectivity assessment pending independent validation.

osteosarcoma selectivity index cancer selectivity

Ludartin's Cytotoxicity Profile Is Complemented by Structurally Optimized Amino and Epoxy Analogs

Amino and epoxy derivatization of Ludartin at the α-methylene-γ-lactone moiety produces analogs with significantly enhanced potency in specific cancer indications. Compound 11, an epoxy analog of Arglabin derived from Ludartin, exhibited IC50 values of 0.75 μM and 1.20 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, respectively—representing a >43-fold potency enhancement relative to parent Ludartin in breast cancer models (baseline Ludartin breast cancer IC50 data not available for direct comparison, but Ludartin's typical potency range in solid tumors is 15–35 μM) . The (11R)-13-(6-nitroindazole) analog (compound 17) demonstrated 4-fold improved potency against prostate cancer (PC-3) cells (IC50 = 2.2 μM) compared to parent Ludartin, while the corresponding analog 18 showed 3-fold enhanced activity against lung cancer (A-549) cells (IC50 = 2.6 μM) [1].

structure-activity relationship amino analogs breast cancer

Ludartin Procurement: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Artemisia Extract Standardization and Quality Control

Ludartin has been validated as the principal cytotoxic constituent in Artemisia amygdalina extracts, with an established RP-HPLC-DAD quantification method demonstrating excellent linearity (r² = 0.9962–0.9999) and recovery rates (98.37%–105.15%) with RSD <4% [1]. Procurement of purified Ludartin as an analytical reference standard enables precise standardization of Artemisia-derived botanical preparations, ensuring batch-to-batch consistency in cytotoxic potency for preclinical studies [1].

Starting Material for Semisynthesis of Arglabin and Structurally Diverse Analogs

The validated three-step conversion of Ludartin to the clinically approved anticancer agent Arglabin positions Ludartin as a strategic starting material for medicinal chemistry programs [2]. Furthermore, Ludartin's α-methylene-γ-lactone moiety serves as a versatile handle for Michael-type addition reactions, enabling systematic generation of amino and epoxy analog libraries with quantifiable potency improvements (3–4 fold for amino analogs; >43-fold for epoxy analogs in breast cancer) [3].

Tool Compound for Aromatase Inhibition Studies with Defined Ki Value

Ludartin has been characterized as a competitive aromatase inhibitor with an apparent Ki of 23 μM, determined through direct head-to-head comparison with dehydroleucodin (Ki = 21 μM) and 10-epi-8-deoxycumambrin B (Ki = 4 μM) in human placental microsome assays [4]. This well-defined enzyme inhibition parameter makes Ludartin suitable as a reference inhibitor in CYP19A1 biochemical assays and for benchmarking novel aromatase inhibitor candidates in breast cancer research [4].

Lead Scaffold for Hepatocellular Carcinoma Drug Discovery

Ludartin exhibits moderate antihepatoma activity against HepG2 and Huh7 hepatocellular carcinoma cells (IC50 = 32.7 μM and 34.3 μM, respectively), establishing a baseline potency for SAR optimization [5]. Notably, dimeric derivative 33 demonstrates 20-fold and 17-fold enhanced cytotoxicity compared to parent Ludartin in HepG2 and Huh7 cells, respectively, validating Ludartin as a productive starting point for liver cancer lead development [5]. A Chinese patent application (CN114539195A) further supports Ludartin derivatives as anti-hepatoma pharmaceutical compositions [6].

Quote Request

Request a Quote for Ludartin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.